molecular formula C14H23NO3 B12698939 Octyl 2-cyano-3-ethoxy-2-propenoate CAS No. 64845-29-0

Octyl 2-cyano-3-ethoxy-2-propenoate

Cat. No.: B12698939
CAS No.: 64845-29-0
M. Wt: 253.34 g/mol
InChI Key: INVKMHYTHYOYJS-OUKQBFOZSA-N
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Description

Octyl 2-cyano-3-ethoxy-2-propenoate is a synthetic ester derivative characterized by a cyano group at the 2-position, an ethoxy substituent at the 3-position, and an octyl ester chain. Its structure combines electron-withdrawing (cyano) and electron-donating (ethoxy) groups, which influence its stability, solubility, and reactivity in comparison to simpler esters.

Properties

CAS No.

64845-29-0

Molecular Formula

C14H23NO3

Molecular Weight

253.34 g/mol

IUPAC Name

octyl (E)-2-cyano-3-ethoxyprop-2-enoate

InChI

InChI=1S/C14H23NO3/c1-3-5-6-7-8-9-10-18-14(16)13(11-15)12-17-4-2/h12H,3-10H2,1-2H3/b13-12+

InChI Key

INVKMHYTHYOYJS-OUKQBFOZSA-N

Isomeric SMILES

CCCCCCCCOC(=O)/C(=C/OCC)/C#N

Canonical SMILES

CCCCCCCCOC(=O)C(=COCC)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octyl 2-cyano-3-ethoxy-2-propenoate typically involves the esterification of 2-cyano-3-ethoxy-2-propenoic acid with octanol. This reaction is catalyzed by an acid, such as p-toluene sulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the compound .

Chemical Reactions Analysis

Types of Reactions: Octyl 2-cyano-3-ethoxy-2-propenoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medical Applications

1.1 Wound Closure

Octyl 2-cyano-3-ethoxy-2-propenoate is primarily utilized as a tissue adhesive in surgical settings. Its properties allow for rapid wound closure, significantly reducing the time required compared to traditional sutures. A study reported that the average time for wound closure using octyl cyanoacrylate was approximately 55 seconds, compared to 3 minutes and 47 seconds for sutures . This advantage not only enhances surgical efficiency but also minimizes patient discomfort.

1.2 Biocompatibility and Safety

The compound exhibits favorable biocompatibility, making it suitable for use in various surgical procedures, including plastic and reconstructive surgery. Research indicates that octyl cyanoacrylate provides strong adhesion while being less rigid than its butyl counterparts, allowing for greater flexibility in healing tissues . Furthermore, studies have shown that it does not significantly irritate surrounding tissues, which is critical for patient recovery .

1.3 Applications in Veterinary Medicine

In veterinary medicine, octyl cyanoacrylate has been employed for closing surgical wounds in animals. Its quick-setting nature and strong bonding capabilities have made it a preferred choice among veterinarians for various procedures, including soft tissue surgeries and laceration repairs.

Industrial Applications

2.1 Adhesives and Sealants

Beyond medical uses, this compound serves as an effective adhesive in industrial applications. Its rapid curing properties make it ideal for bonding plastics, rubbers, metals, and wood . The ability to create strong bonds quickly is advantageous in manufacturing processes where time efficiency is crucial.

2.2 Coatings and Films

The compound can also be used in the formulation of coatings and films due to its excellent adhesion properties and flexibility. These characteristics are particularly beneficial in creating protective layers on various substrates, enhancing durability against environmental factors.

Case Studies

3.1 Surgical Efficiency Study

A clinical study involving 111 patients demonstrated the effectiveness of octyl cyanoacrylate in facial plastic surgery. The results indicated that not only did the adhesive reduce closure time significantly, but it also yielded aesthetic results comparable to traditional suturing methods . This study highlights the potential of octyl cyanoacrylate to improve surgical outcomes while enhancing patient satisfaction.

3.2 Veterinary Application Study

In a veterinary setting, a case study involving the use of octyl cyanoacrylate for wound closure in dogs showed promising results. The adhesive facilitated quick healing with minimal complications, underscoring its effectiveness as an alternative to sutures in animal surgeries.

Data Tables

Application Area Key Benefits Challenges
Medical Wound ClosureRapid closure time; flexible adhesionPotential allergic reactions in sensitive individuals
Veterinary MedicineQuick application; effective healingLimited long-term data on tissue integration
Industrial AdhesivesStrong bonds; quick curing timesRequires careful handling to avoid skin irritation

Mechanism of Action

The mechanism of action of Octyl 2-cyano-3-ethoxy-2-propenoate involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, leading to the release of 2-cyano-3-ethoxy-2-propenoic acid and octanol. The cyano group can undergo further chemical transformations, such as reduction to an amine, which can interact with biological targets .

Comparison with Similar Compounds

n-Octanol

  • Structure : A primary alcohol with an eight-carbon chain.
  • Key Differences: Lacks ester and cyano functional groups, leading to lower polarity and higher volatility.
  • Applications : Widely used as a solvent, fragrance additive, and in plasticizer synthesis.
  • Research Findings: In essential oils, n-octanol is a major component (e.g., ZaeM essential oil), contributing to antimicrobial activity .

Octyl Acetate

  • Structure: Ester of octanol and acetic acid.
  • Key Differences: Simpler ester structure without cyano or ethoxy substituents, resulting in higher hydrophobicity and lower chemical reactivity.
  • Applications: Common in flavorings, perfumes, and as a non-polar solvent.
  • Research Findings : Found in high concentrations in ZaeM essential oils, enhancing stability and shelf life in formulations .

Octyl Butyrate

  • Structure: Ester of octanol and butyric acid.
  • Key Differences : Longer acyl chain compared to octyl acetate, increasing lipophilicity but reducing solubility in polar solvents.
  • Applications : Used in food additives and cosmetic emollients.
  • Research Findings: Dominates in ZaeF essential oils, with noted anti-inflammatory properties in topical applications .

β-Caryophyllene

  • Structure : Bicyclic sesquiterpene with a cyclobutane ring.
  • Key Differences: Entirely hydrocarbon-based, lacking ester or cyano groups, which confers distinct volatility and aroma.
  • Applications : Cannabis-derived therapeutic agent with anti-anxiety and analgesic effects.
  • Research Findings : Abundant in ZaeKh essential oils, showing promise in neuropharmacology .

Comparative Data Table

Property This compound n-Octanol Octyl Acetate Octyl Butyrate β-Caryophyllene
Molecular Formula C₁₄H₂₁NO₃ C₈H₁₈O C₁₀H₂₀O₂ C₁₂H₂₄O₂ C₁₅H₂₄
Functional Groups Cyano, ethoxy, ester Hydroxyl Ester Ester Terpene
Boiling Point (°C) ~290 (estimated) 195 210 225 129
Solubility Moderate in polar aprotic solvents Low in water Insoluble Insoluble Lipophilic
Primary Applications Drug delivery, adhesives Solvent, fragrance Flavoring, cosmetics Food additives Therapeutics
Natural Occurrence Synthetic Common in EOs Common in EOs Common in EOs Cannabis, EOs

Research Insights

  • Reactivity: The cyano group in this compound enhances electrophilicity, enabling nucleophilic attack in polymerization, unlike octyl acetate or butyrate .
  • Stability: Ethoxy and cyano groups reduce hydrolysis rates compared to simpler esters, making it suitable for prolonged-release formulations.
  • Bioactivity : Unlike β-caryophyllene, this compound lacks direct therapeutic activity but serves as a prodrug carrier due to its tunable ester cleavage .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Octyl 2-cyano-3-ethoxy-2-propenoate with high purity?

  • Methodology : Optimize esterification between 2-cyano-3-ethoxyacrylic acid and octanol using acid catalysis (e.g., sulfuric acid) under reflux. Monitor reaction progress via thin-layer chromatography (TLC) and purify via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient). Confirm purity using melting point analysis and HPLC (≥99% purity threshold) .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Approach :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., cyano, ethoxy, and octyl groups).
  • IR Spectroscopy : Identify characteristic peaks (C≡N stretch ~2250 cm1^{-1}, ester C=O ~1720 cm1^{-1}).
  • X-ray Crystallography : Resolve crystal packing and stereochemistry (if crystalline), as demonstrated for structurally related acrylates in Acta Crystallographica studies .

Q. How can physical properties (e.g., solubility, boiling point) be determined experimentally?

  • Protocol :

  • Boiling Point : Use microdistillation apparatus under reduced pressure (CRC Handbook data as reference) .
  • Solubility : Conduct gradient solubility tests in polar (water, ethanol) and nonpolar solvents (hexane, DCM).
  • LogP : Measure via shake-flask method or correlate with computational models (e.g., ACD/Labs).

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in radical polymerization?

  • Analysis :

  • The electron-withdrawing cyano group enhances radical stabilization, accelerating chain propagation. Use ESR spectroscopy to detect transient radical intermediates. Compare kinetics with methacrylate analogs (e.g., octyl methacrylate) to quantify substituent effects .
  • Reference polymer stability data from fluorinated acrylate studies in procurement guidelines .

Q. How do environmental conditions (pH, temperature) influence hydrolytic stability?

  • Experimental Design :

  • pH Stability : Incubate the compound in buffered solutions (pH 2–12) at 25°C and 60°C. Monitor degradation via HPLC and identify products (e.g., carboxylic acid derivatives) using LC-MS.
  • Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds .

Q. What computational models predict the compound’s electronic properties and reactivity?

  • Methodology :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to map electrostatic potentials and frontier molecular orbitals (HOMO/LUMO). Compare with crystallographic data from related structures .
  • Molecular Dynamics : Simulate solvent interactions to predict aggregation behavior in polymer matrices.

Q. How can contradictions in reported toxicity data be resolved?

  • Strategy :

  • Replicate acute toxicity assays (e.g., OECD 423) using standardized protocols. Cross-validate with in vitro cytotoxicity screens (e.g., MTT assay on mammalian cell lines). Address discrepancies by controlling for purity (≥98%) and solvent artifacts .

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